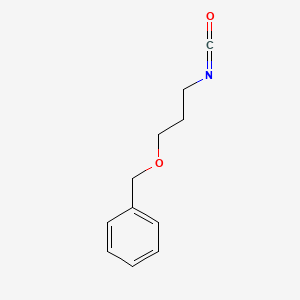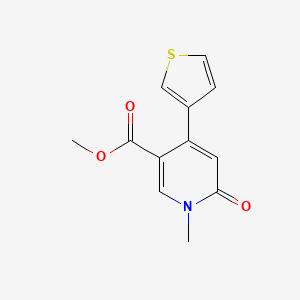
Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of pyridine derivatives It features a thiophene ring attached to the pyridine core, making it a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of thiophen-3-carboxylic acid with an appropriate amine to form an intermediate.
Oxidation: The intermediate undergoes oxidation to introduce the oxo group at the 6-position of the pyridine ring.
Methylation: Finally, methylation of the carboxylic acid group yields the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the compound, introducing additional functional groups.
Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.
Substitution: Substitution reactions can replace one of the substituents on the pyridine ring with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Derivatives with different substituents on the pyridine ring.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene and pyridine rings can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the derivatives involved.
類似化合物との比較
Methyl 1-methyl-6-oxo-4-(phenyl)-1,6-dihydropyridine-3-carboxylate: Similar structure but with a phenyl group instead of thiophene.
Methyl 1-methyl-6-oxo-4-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxylate: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness: Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate is unique due to the presence of the thiophene ring, which imparts different chemical and biological properties compared to its phenyl and pyridine counterparts
特性
IUPAC Name |
methyl 1-methyl-6-oxo-4-thiophen-3-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-13-6-10(12(15)16-2)9(5-11(13)14)8-3-4-17-7-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBLTBPGXGLHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
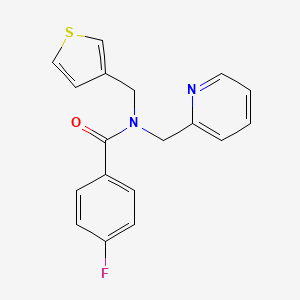
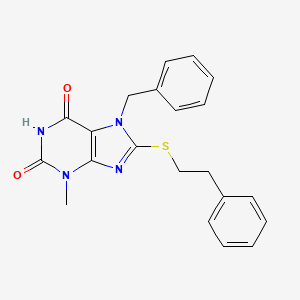
![N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902201.png)
![8-(azepane-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2902202.png)
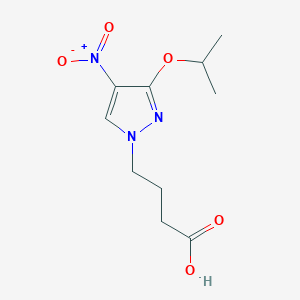
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2902204.png)
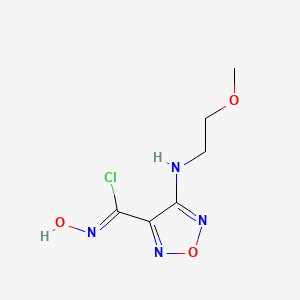
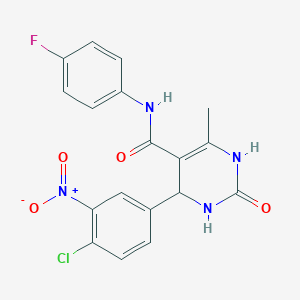
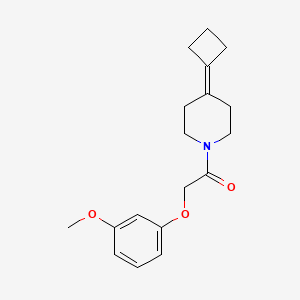
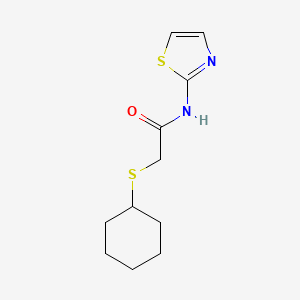
![2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2902214.png)
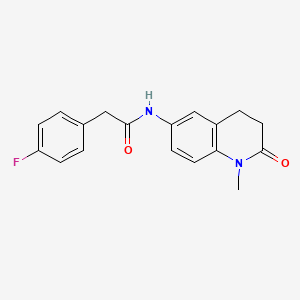
![Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2902217.png)
